molecular formula C22H14BrClN4O2S2 B2824391 12-(3-bromophenyl)-N-(3-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866842-55-9

12-(3-bromophenyl)-N-(3-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2824391
CAS No.: 866842-55-9
M. Wt: 545.85
InChI Key: LAZAYEKDFBMDNN-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multistep reactions. The synthetic route often starts with the preparation of intermediate compounds through condensation reactions, cyclizations, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds include other thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, which share structural similarities but differ in their functional groups. These compounds may exhibit different reactivity, stability, and biological activity.

Properties

IUPAC Name

12-(3-bromophenyl)-N-(3-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN4O2S2/c1-11-17-20(32-18(11)19(29)25-15-7-3-6-14(24)9-15)26-22-28(21(17)30)27-16(10-31-22)12-4-2-5-13(23)8-12/h2-9H,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZAYEKDFBMDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC(=CC=C4)Br)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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